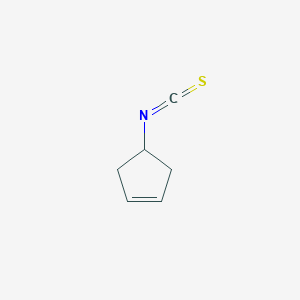

4-Isothiocyanatocyclopent-1-ene

Beschreibung

4-Isothiocyanatocyclopent-1-ene is an organic compound characterized by the presence of an isothiocyanate group attached to a cyclopentene ring

Eigenschaften

Molekularformel |

C6H7NS |

|---|---|

Molekulargewicht |

125.19 g/mol |

IUPAC-Name |

4-isothiocyanatocyclopentene |

InChI |

InChI=1S/C6H7NS/c8-5-7-6-3-1-2-4-6/h1-2,6H,3-4H2 |

InChI-Schlüssel |

ADVUKQADECVWSV-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CCC1N=C=S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanatocyclopent-1-ene typically involves the reaction of cyclopentene with thiophosgene or its derivatives. One common method includes the reaction of cyclopentene with thiophosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene .

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often involves the use of safer and more environmentally friendly reagents. For instance, the use of carbon disulfide and amines under basic conditions followed by desulfurization is a common industrial method . This method minimizes the use of highly toxic reagents like thiophosgene.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Isothiocyanatocyclopent-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Electrophiles: Halogens and other electrophilic reagents can add to the double bond in the cyclopentene ring.

Major Products:

Substitution Products: Depending on the nucleophile, products such as thioureas, carbamates, and thiocarbamates can be formed.

Addition Products: Halogenated cyclopentanes and other addition products are commonly formed.

Wissenschaftliche Forschungsanwendungen

4-Isothiocyanatocyclopent-1-ene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Isothiocyanatocyclopent-1-ene involves its reactivity with nucleophiles, particularly thiol groups in proteins. This reactivity can lead to the modification of protein function and the disruption of cellular processes. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Phenyl Isothiocyanate: Known for its use in amino acid sequencing (Edman degradation).

Allyl Isothiocyanate: Found in mustard oil and known for its antimicrobial properties.

Benzyl Isothiocyanate: Studied for its anticancer properties.

Uniqueness: 4-Isothiocyanatocyclopent-1-ene is unique due to its cyclopentene ring, which imparts distinct chemical reactivity and biological activity compared to other isothiocyanates .

Biologische Aktivität

4-Isothiocyanatocyclopent-1-ene is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentene ring with an isothiocyanate functional group. This structure contributes to its distinct chemical reactivity and biological activity. The presence of the isothiocyanate group allows for various interactions with biological molecules, which can lead to diverse pharmacological effects.

| Property | Value |

|---|---|

| CAS Number | 1260758-23-3 |

| Molecular Formula | C5H6N2S |

| Molecular Weight | 142.18 g/mol |

| Purity | ≥95% |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through the isothiocyanate moiety. This interaction can lead to:

- Antimicrobial Activity : Studies have shown that isothiocyanates can inhibit the growth of various bacteria and fungi by disrupting their cell membranes or interfering with metabolic pathways.

- Anticancer Properties : Isothiocyanates are known for their potential in cancer prevention and treatment. They may induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including E. coli and Staphylococcus aureus. The mechanism involves disruption of the bacterial cell wall integrity, leading to cell lysis.

Anticancer Activity

In vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

Comparative Analysis with Other Isothiocyanates

To better understand the unique biological activity of this compound, it is useful to compare it with other known isothiocyanates:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Benzyl Isothiocyanate | Moderate | High |

| Phenethyl Isothiocyanate | High | Moderate |

| This compound | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.